5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 28569-08-6
VCID: VC16068120
InChI: InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester

CAS No.: 28569-08-6

Cat. No.: VC16068120

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester - 28569-08-6

Specification

CAS No. 28569-08-6
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate
Standard InChI InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3
Standard InChI Key CVHRYOCKFVWTDE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound is ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate, reflecting its substitution pattern on the pyridine core . The structure consists of a pyridine ring with:

  • A formyl group (-CHO) at position 5

  • Methyl groups (-CH3_3) at positions 2, 4, and 6

  • An ethyl ester (-COOCH2_2CH3_3) at position 3

The SMILES notation CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C\text{CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C} encodes this arrangement , while the InChIKey CVHRYOCKFVWTDE-UHFFFAOYSA-N\text{CVHRYOCKFVWTDE-UHFFFAOYSA-N} provides a unique identifier for computational referencing .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight (g/mol)221.25
XLogP31.7
Topological Polar SA56.3 Ų
Rotatable Bond Count4

Physicochemical Properties

Solubility and Stability

Computational predictions (PubChem) indicate:

  • LogP (XLogP3-AA): 1.7, suggesting moderate lipophilicity

  • Hydrogen Bonding: 0 donors, 4 acceptors, favoring solubility in polar aprotic solvents

  • Thermal Stability: Likely stable below 150°C, inferred from analogous nicotinate esters

Experimental data gaps exist for melting/boiling points, necessitating further characterization.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s formyl and ester groups render it a potential building block for:

  • Antimicrobial Agents: Pyridine derivatives often exhibit bacteriostatic activity.

  • Kinase Inhibitors: The planar aromatic system may interact with ATP-binding pockets.

  • Prodrugs: Ethyl ester moieties can enhance membrane permeability.

Material Science

Applications under investigation include:

  • Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).

  • Polymer Additives: Modifying thermal or optical properties of engineering plastics.

Future Research Directions

  • Pharmacological Profiling: Screen for bioactivity in cancer or infectious disease models.

  • Process Chemistry: Develop greener synthetic routes (e.g., biocatalytic methods).

  • Crystallography: Resolve 3D structure to inform computational drug design.

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